
Triamterene
Overview
Description
Triamterene (2,4,7-triamino-6-phenylpteridine) is a potassium-sparing diuretic that inhibits epithelial sodium channels (ENaC) in the distal nephron, reducing potassium excretion and sodium reabsorption . It is incompletely absorbed (~50%) and metabolized to an active sulfate-conjugated metabolite, hydroxythis compound sulfate, which contributes to its diuretic effects . Unlike thiazide or loop diuretics, this compound has minimal blood pressure-lowering effects when used alone and is primarily prescribed in combination with hydrochlorothiazide (HCTZ) to counteract hypokalemia . Its physicochemical properties include a logP of 1.25 and poor water solubility (27.7 µg/mL), which influence its formulation and bioavailability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of triamterene involves the preparation of 5-nitroso-2,4,6-triaminopyrimidine as an intermediate. This intermediate is then reacted with phenylacetonitrile in the presence of a base catalyst and an aprotic polar solvent. The reaction is carried out at a temperature range of 50-120°C for 3-10 hours. The crude product is then refined using an aprotic polar solvent to obtain the final product .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but with optimized conditions to ensure high yield and purity. The use of suitable solvents and refining techniques helps in reducing production costs and minimizing environmental pollution. The refining solvents can be recovered and reused, making the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
Triamterene undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form para-hydroxythis compound.
Reduction: Reduction reactions are less common for this compound.
Substitution: this compound can undergo substitution reactions, particularly at the amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Substitution reactions often require the presence of a base or acid catalyst.
Major Products
Oxidation: Para-hydroxythis compound is a major product of oxidation reactions.
Substitution: Various substituted derivatives of this compound can be formed depending on the reagents used
Scientific Research Applications
Hypertension Management
Triamterene is often used in combination with hydrochlorothiazide to manage hypertension. The potassium-sparing properties of this compound help mitigate the hypokalemia that can occur with thiazide diuretics. A study involving 17,291 patients indicated that the addition of this compound to hydrochlorothiazide therapy resulted in a modest reduction in systolic blood pressure by approximately 3.8 mmHg, enhancing overall antihypertensive efficacy without significantly affecting diastolic pressure .
Edema Treatment
This compound is indicated for treating edema related to conditions such as congestive heart failure, cirrhosis of the liver, and nephrotic syndrome. It acts on the distal nephron to inhibit sodium reabsorption while conserving potassium, making it particularly useful in patients who are at risk of developing low potassium levels due to other diuretics .
Combination Therapy
This compound is frequently used in combination with other diuretics to enhance diuretic effects while maintaining potassium balance. This combination is especially beneficial for patients requiring aggressive diuresis without the risk of hypokalemia .
Pharmacokinetics
This compound is absorbed rapidly from the gastrointestinal tract, with peak plasma concentrations occurring within 1-2 hours post-administration. It undergoes hepatic metabolism and is excreted primarily through urine. The half-life ranges from 3 to 14 hours depending on individual patient factors .
Safety Considerations
While generally well-tolerated, this compound can cause hyperkalemia, especially when used with other agents that raise serum potassium levels. Monitoring serum electrolytes is essential during therapy . Additionally, there have been rare reports of this compound-induced nephrolithiasis (kidney stones), underscoring the importance of hydration and monitoring in long-term use .
Case Study: this compound-Induced Nephrolithiasis
A notable case documented a patient who developed kidney stones composed entirely of this compound and its metabolites. This case highlights the potential adverse effects associated with prolonged use of this compound and emphasizes the need for awareness among healthcare providers regarding this risk .
Observational Studies on Blood Pressure Reduction
Research examining the effects of this compound on blood pressure indicated that it not only serves as a potassium-sparing agent but also contributes independently to blood pressure reduction when combined with other antihypertensive medications . The findings suggest that this compound enhances the efficacy of existing therapies while providing a protective effect against hypokalemia.
Data Summary Table
Application | Indication | Mechanism | Notable Findings |
---|---|---|---|
Hypertension | Management with hydrochlorothiazide | Inhibits ENaC | Reduces systolic BP by ~3.8 mmHg |
Edema | Congestive heart failure, cirrhosis | Sodium reabsorption inhibition | Effective in preventing hypokalemia |
Combination Therapy | Enhances effects of other diuretics | Potassium conservation | Improves diuretic efficacy |
Mechanism of Action
Triamterene exerts its effects by directly blocking the epithelial sodium channel (ENaC) on the lumen side of the kidney collecting tubule. This inhibition prevents sodium reabsorption and promotes the excretion of sodium and water while retaining potassium. The reduction in sodium reabsorption decreases the activity of the sodium-potassium ATPase pump, leading to potassium retention .
Comparison with Similar Compounds
Mechanism of Action: Triamterene vs. Amiloride
Both this compound and amiloride are ENaC inhibitors, but they differ in chemical structure and pharmacokinetics. This compound is a pteridine derivative, while amiloride is a pyrazinoylguanidine. Both drugs block sodium reabsorption in the distal tubule, but this compound’s metabolite, hydroxythis compound sulfate, retains partial activity, whereas amiloride is excreted unchanged .
Efficacy and Clinical Use: this compound vs. Hydrochlorothiazide (HCTZ)
This compound and HCTZ are often combined (e.g., in this compound/HCTZ 37.5/25 mg) to synergize diuretic effects while mitigating potassium loss. In a study of 17,291 hypertensive patients, this compound enhanced HCTZ’s blood pressure-lowering effect by 2–4 mmHg, with a 15% reduction in hypokalemia incidence . HCTZ acts on the Na⁺/Cl⁻ cotransporter in the distal convoluted tubule, promoting natriuresis but increasing potassium excretion. This compound counteracts this by reducing distal tubular potassium secretion .
Parameter | This compound | HCTZ |
---|---|---|
Site of Action | Distal tubule (ENaC) | Distal convoluted tubule (NCC) |
Effect on K⁺ | Retention | Excretion |
BP Reduction Alone | Minimal | Significant |
Common Use | Combo therapy | Monotherapy or combo |
Physicochemical Properties: this compound vs. Xipamide
Xipamide, a sulfonamide diuretic, shares thiazide-like properties but differs structurally from this compound. While this compound has a logP of 1.25 and solubility of 27.7 µg/mL, xipamide’s higher solubility enables its use in spectrophotometric assays without extensive sample preparation . Both drugs are analyzed via HPLC, but this compound requires mass spectrometry for sensitive plasma detection due to low bioavailability .
Parameter | This compound | Xipamide |
---|---|---|
logP | 1.25 | Not reported |
Water Solubility | 27.7 µg/mL | High (>1 mg/mL) |
Analytical Method | LC-MS/MS | UV Spectrophotometry |
Pharmacokinetics and Drug Interactions
This compound’s renal clearance (51% reduction with ranitidine) and hepatic metabolism (30% reduced by ranitidine) contrast with HCTZ’s renal excretion without significant metabolism . This compound’s placental transfer is bidirectional, with fetal-to-maternal clearance indices (0.74–0.85) similar to antipyrine, indicating passive diffusion . In contrast, HCTZ shows minimal placental transfer due to higher protein binding .
Unique Pharmacological Effects of this compound
Nonsense Suppression Activity
This compound restores α-L-iduronidase activity in IDUA-W402X fibroblasts, outperforming G418 in nonsense mutation readthrough.
TGR5 Receptor Inhibition
This compound inhibits TGR5, a bile acid receptor, reducing glucose intolerance in diabetic rats. This contrasts with HCTZ, which lacks TGR5 activity .
Lysophagy Induction
This compound disrupts lysosomal integrity, triggering autophagic degradation (lysophagy) in HepG2 cells. This mechanism is absent in other diuretics and highlights off-target effects .
Biological Activity
Triamterene is a potassium-sparing diuretic primarily used in the treatment of hypertension and edema. Its biological activity is characterized by its mechanism of action, pharmacokinetics, and emerging therapeutic applications beyond diuresis. This article explores these aspects in detail, supported by data tables and relevant case studies.
This compound works by inhibiting epithelial sodium channels (ENaC) located in the late distal convoluted tubule and collecting duct of the nephron. This inhibition leads to decreased sodium reabsorption and reduced potassium excretion, which is critical for its potassium-sparing effects. The drug acts antagonistically to mineralocorticoids like aldosterone, thus promoting sodium excretion while conserving potassium and hydrogen ions .
Key Mechanisms:
- Inhibition of ENaC: Reduces sodium uptake and promotes potassium retention.
- Diuretic Effect: Increases urine output by preventing sodium reabsorption.
- Antifolate Activity: Exhibits selective cytotoxicity in MMR-deficient tumor cells via thymidylate synthase inhibition .
Pharmacokinetics
This compound is rapidly absorbed after oral administration, with an onset of action within 2 to 4 hours and a duration lasting 12 to 16 hours. The oral bioavailability is approximately 52%, influenced by food intake .
Pharmacokinetic Parameters:
Parameter | Value |
---|---|
Onset of Action | 2-4 hours |
Duration of Action | 12-16 hours |
Oral Bioavailability | 52% |
Peak Plasma Concentration (Cmax) | 46.4 ng/mL at 1.1 hours post-dose |
Volume of Distribution | 1.49 L/kg |
Protein Binding | 67% |
Hypertension Management
This compound is often used in combination with thiazide diuretics like hydrochlorothiazide (HCTZ) to enhance blood pressure control while minimizing potassium loss. A study involving over 17,000 patients demonstrated that the addition of this compound to HCTZ therapy resulted in a significant reduction in systolic blood pressure (mean reduction of approximately 3.8 mmHg) .
Cancer Research
Recent studies have identified this compound's potential as an anticancer agent, particularly in sensitizing MMR-deficient tumors. In vitro studies showed that this compound increased reactive oxygen species levels in these cells, leading to enhanced cytotoxicity and DNA damage .
In Vitro Cytotoxicity Data:
Cell Line | IC50 (μM) |
---|---|
HCT116 | 31.30 |
CT26 | 24.45 |
Case Studies
-
Hypertension Management:
- A retrospective analysis of patients prescribed HCTZ with or without this compound showed that those receiving this compound had lower systolic blood pressure, confirming its efficacy as an adjunct therapy.
- Anticancer Activity:
Q & A
Basic Research Questions
Q. What is the molecular mechanism by which triamterene induces lysosomal rupture and autophagy in hepatic cells?
Answer: this compound disrupts lysosomal integrity by increasing membrane permeability, leading to lysosomal rupture and subsequent autophagic clearance (lysophagy). Key methodologies include:
- Fluorescence microscopy to quantify Galectin-3 (Gal3) puncta as markers of lysosomal damage .
- Lysosomal acidification assays using lyso-pHluorin transfection to measure pH changes post-treatment .
- Cell viability assays (e.g., CCK-8) to correlate lysosomal disruption with cytotoxicity .
- Statistical validation via one-way ANOVA and GraphPad Prism for data reproducibility .
Q. How does this compound enhance the antihypertensive efficacy of hydrochlorothiazide (HCTZ)?
Answer: this compound potentiates HCTZ by counteracting potassium depletion, improving long-term compliance, and synergistically targeting renal electrolyte pathways. Methodologies include:
- Retrospective cohort studies analyzing electronic health records (e.g., systolic BP reduction of 3.8 mmHg in combination therapy) .
- Dose-response analyses to isolate this compound-specific effects from HCTZ .
Q. What are the key toxicological considerations when evaluating this compound in animal models?
Answer: Focus on carcinogenicity risks and dose-dependent organ toxicity:
- IARC Monograph guidelines for assessing human/animal carcinogenicity data (e.g., liver/kidney histopathology) .
- Subchronic exposure studies to determine NOAEL (No Observed Adverse Effect Level) .
- Mechanistic studies linking lysosomal damage to apoptosis in HepG2 cells .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s reported blood pressure (BP)-lowering effects across studies?
Answer: Contradictions may arise from patient heterogeneity or confounders like comorbidities. Methodological strategies include:
- Stratified subgroup analysis by age, renal function, and concomitant medications .
- Machine learning models to identify hidden variables in large datasets (e.g., 17,291-patient cohort) .
- In vitro electrophysiology to validate this compound’s ion channel interactions independent of diuretic combinations .
Q. What experimental designs are optimal for distinguishing this compound’s direct lysosomal effects from off-target organelle damage?
Answer:
- Organelle-specific fluorescent probes (e.g., MitoTracker for mitochondria, ER-Tracker for endoplasmic reticulum) to rule out cross-organelle toxicity .
- CRISPR/Cas9 knockout models (e.g., ATG5-deficient cells) to confirm autophagy-dependence of lysosomal clearance .
- Time-lapse imaging to track lysosomal membrane permeabilization dynamics post-treatment .
Q. How should researchers address gaps in this compound’s long-term carcinogenicity profile?
Answer:
- Systematic reviews synthesizing epidemiological data (e.g., IARC’s human/animal carcinogenicity evaluations) .
- Transgenic rodent models to assess tumorigenicity under chronic exposure .
- Biomarker discovery (e.g., urinary 8-OHdG for oxidative DNA damage) in longitudinal cohorts .
Q. What statistical approaches are critical for validating this compound’s dose-dependent cytotoxicity in vitro?
Answer:
- Dose-response modeling (e.g., EC50 calculations using nonlinear regression) .
- Triangulation of assays (CCK-8, LDH release, Annexin V staining) to confirm consistency .
- Power analysis to ensure sample sizes ≥3 replicates for ANOVA significance (*p<0.05) .
Q. Methodological Frameworks
Q. How to design a reproducible protocol for studying this compound-induced lysophagy?
Key steps :
Cell line selection : HepG2 (hepatic) or HCT116 (colorectal) for lysosomal vulnerability .
Treatment conditions : 100–200 µM this compound for 2–24 hours, avoiding cytotoxic thresholds (>500 µM) .
Control groups : Lysosomal rupture inducers (e.g., LLOMe) and autophagy inhibitors (e.g., chloroquine) .
Data standardization : Normalize Gal3 puncta counts to cell area (ImageJ) .
Q. What are best practices for synthesizing conflicting data on this compound’s renal vs. hepatic toxicity?
Properties
IUPAC Name |
6-phenylpteridine-2,4,7-triamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N7/c13-9-7(6-4-2-1-3-5-6)16-8-10(14)18-12(15)19-11(8)17-9/h1-5H,(H6,13,14,15,17,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNYLWPVRPXGIIP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(N=C(N=C3N=C2N)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N7 | |
Record name | TRIAMTERENE | |
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Record name | triamterene | |
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DSSTOX Substance ID |
DTXSID6021373 | |
Record name | Triamterene | |
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Molecular Weight |
253.26 g/mol | |
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Physical Description |
Triamterene appears as odorless yellow powder or crystalline solid. Melting point 316 °C. Almost tasteless at first and with a slightly bitter aftertaste. Acidified solutions give a blue fluorescence. Used as a diuretic drug., Solid | |
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Solubility |
less than 1 mg/mL at 68 °F (NTP, 1992), Very slightly soluble in water (<0.1%), Slightly soluble in water (1 in 1000), In water, less than 0.1% at 50 °C, Slightly soluble in ethanol (1 in 3000), chloroform (1 in 4000), Soluble in formic acid; sparingly soluble in methoxyethanol; very slightly soluble in acetic acid, dilute mineral acids, For more Solubility (Complete) data for Triamterene (7 total), please visit the HSDB record page. | |
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Mechanism of Action |
Triamterene inhibits the epithelial sodium channels (ENaC) located on the lumenal side in the late distal convoluted tubule and collecting tubule, which are transmembrane channels that normally promotes sodium uptake and potassium secretion. In the late distal tubule to the collecting duct, sodium ions are actively reabsorbed via ENaC on the lumnial membrane and are extruded out of the cell into the peritubular medium by a sodium-potassium exchange pump, the Na-K-ATPase, with water following passively. Triamterene exerts a diuretic effect on the distal renal tubule to inhibit the reabsorption of sodium ions in exchange for potassium and hydrogen ions and its natriuretic activity is limited by the amount of sodium reaching its site of action. Its action is antagonistic to that of adrenal mineralocorticoids, such as aldosterone, but it is not an inhibitor or antagonist of aldosterone. Triamterene maintains or increases the sodium excretionm, thereby increasing the excretion of water, and reduces the excess loss of potassium, hydrogen and chloride ions by inhibiting the distal tubular exchange mechanism. Due to its diuretic effect, triamterene rapidly and reversibly reduces the lumen-negative transepithelial potential difference by almost complete abolition of Na+ conductance without altering K+ conductance. This reduces the driving force for potassium movement into the tubular lumen and thus decreases potassium excretion. Triamterene is similar in action to [amiloride] but, unlike amiloride, increases the urinary excretion of magnesium. | |
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Color/Form |
Yellow plates from butanol, Crystals from dimethylformamide, Yellow crystalline powder | |
CAS No. |
396-01-0 | |
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Melting Point |
601 °F (NTP, 1992), 316 °C, MP: 327 °C (crystals from dimethylformamide) | |
Record name | TRIAMTERENE | |
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Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3405 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Triamterene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001940 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.